AR Degradation Potency: VinclozolinM2-2204 Is ~10-Fold More Potent Than the In-Class AUTOTAC Degrader ATC-324
In LNCaP prostate cancer cells, vinclozolinM2-2204 degrades AR with a DC50 of approximately 200 nM [1]. ATC-324, another bivalent AR AUTOTAC degrader employing an enzalutamide-derived TBL and a distinct p62 ATL, exhibits a DC50 of 2.05 µM in the same LNCaP cell line . This represents an approximately 10.3-fold potency advantage for vinclozolinM2-2204. Both compounds function through the autophagy-lysosome pathway and are evaluated under comparable degradation assay conditions in LNCaP cells.
| Evidence Dimension | AR degradation potency (DC50 in LNCaP cells) |
|---|---|
| Target Compound Data | DC50 ≈ 200 nM |
| Comparator Or Baseline | ATC-324: DC50 = 2.05 µM (2,050 nM) |
| Quantified Difference | ~10.3-fold lower DC50 (more potent degradation) |
| Conditions | LNCaP prostate cancer cells; immunoblot-based AR protein level quantification; similar assay format for both degraders |
Why This Matters
For researchers selecting an AR AUTOTAC degrader, the 10-fold lower DC50 of vinclozolinM2-2204 translates to lower working concentrations and potentially reduced off-target effects from excessive chemical load, directly impacting experimental design and procurement decisions.
- [1] Ji CH, Kim HY, Lee MJ, et al. The AUTOTAC chemical biology platform for targeted protein degradation via the autophagy-lysosome system. Nat Commun. 2022;13:2704. View Source
